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Compound of Interest

Compound Name: Bromoacetyl bromide

Cat. No.: B045743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromoacetyl bromide is a highly reactive bifunctional reagent used in organic synthesis and

bioconjugation. In the context of protein chemistry, it serves as a potent alkylating agent,

primarily targeting nucleophilic amino acid residues. This property makes it a valuable tool for

introducing a bromoacetyl group onto a protein, which can then be used for various

applications, including the formation of stable thioether bonds with cysteine residues, cross-

linking, and the development of covalent inhibitors.[1]

The high reactivity of the acyl bromide allows for the facile introduction of the bromoacetyl

moiety, while the bromoacetyl group itself is an excellent electrophile for reaction with soft

nucleophiles like thiols. The selectivity of the alkylation reaction can be controlled by carefully

adjusting experimental conditions, most notably the pH.

Principle of the Reaction
The alkylation of proteins with bromoacetyl bromide is a two-step process. First, a

nucleophilic group on the protein, typically the N-terminal alpha-amino group or the epsilon-

amino group of a lysine residue, reacts with bromoacetyl bromide to form a stable amide

bond. This initial reaction is an acylation. The second, and often the intended, reaction involves

the newly introduced bromoacetyl group, which then acts as an electrophile for a second
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nucleophilic substitution, most commonly with the thiol group of a cysteine residue to form a

stable thioether linkage.

The key to selective alkylation of cysteine residues lies in controlling the pH of the reaction. The

thiol group of cysteine has a pKa of approximately 8.3. At a pH around neutrality or slightly

alkaline (pH 7-8.5), the more nucleophilic thiolate anion (S-) is present in a significant

concentration, favoring its reaction with the electrophilic bromoacetyl group. In contrast, the

amino groups of lysine (pKa ~10.5) and the N-terminus (pKa ~8.0) are largely protonated and

thus less nucleophilic at this pH.

Applications in Research and Drug Development
The ability of bromoacetyl bromide to selectively modify amino acid residues has led to its

use in a variety of applications:

Enzyme Inhibition: By covalently modifying a critical amino acid residue in the active site of

an enzyme, bromoacetyl bromide can act as an irreversible inhibitor. This is particularly

useful for studying enzyme mechanisms and for the development of therapeutic agents. A

prime example is the inhibition of protein tyrosine phosphatases (PTPs), which have a highly

reactive cysteine in their active site.[2]

Protein Labeling and Cross-linking: The bromoacetyl group can be used to attach probes,

such as fluorescent dyes or biotin, to proteins. Furthermore, by reacting with a thiol group on

another protein or within the same protein, it can be used to study protein-protein

interactions and protein conformation.[3]

Peptide Conjugation: Bromoacetylated peptides can be readily conjugated to carrier proteins

or other molecules containing free sulfhydryl groups to generate immunogens or for other

biotechnological applications.[4]

Data Presentation
Table 1: Physicochemical Properties of Bromoacetyl
Bromide
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Property Value Reference

Chemical Formula C₂H₂Br₂O [5]

Molecular Weight 201.84 g/mol [5]

Appearance Colorless to light yellow liquid [5]

Boiling Point 147-150 °C

Density 2.317 g/mL at 25 °C

Reactivity
Reacts vigorously with water,

alcohols, and bases.

Storage
Store at 2-8 °C under a dry,

inert atmosphere.

Table 2: Relative Reactivity of Bromoacetyl Group with
Amino Acid Side Chains
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Amino Acid Nucleophilic Group
Relative Reactivity
(at pH 7.5-8.5)

Notes

Cysteine Thiol (-SH) ++++

The primary target for

alkylation due to the

high nucleophilicity of

the thiolate anion.

Histidine Imidazole ++

Can be alkylated,

particularly if the

specific residue is in a

favorable

microenvironment that

enhances its

nucleophilicity.[6]

Lysine ε-Amino (-NH₂) +

Reactivity increases at

higher pH (>9) where

the amino group is

deprotonated.

Methionine Thioether (-S-CH₃) +

Can be alkylated, but

generally less reactive

than cysteine.[6]

N-terminus α-Amino (-NH₂) ++

Can be acylated by

bromoacetyl bromide,

especially at neutral to

slightly alkaline pH.

Note: The relative reactivity is a general guide and can be influenced by the protein's tertiary

structure, the accessibility of the residue, and the local microenvironment.

Experimental Protocols
General Protocol for Protein Alkylation with
Bromoacetyl Bromide
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This protocol provides a general procedure for the alkylation of a protein with bromoacetyl
bromide, with a primary focus on cysteine modification. Optimization will be required for each

specific protein and application.

Materials:

Protein of interest

Bromoacetyl bromide

Alkylation Buffer: 50 mM Tris-HCl or HEPES, pH 7.5-8.5, containing 1 mM EDTA

Quenching Solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol

Desalting column (e.g., PD-10) or dialysis equipment

Reaction solvent for bromoacetyl bromide (e.g., anhydrous Acetonitrile or DMF)

Procedure:

Protein Preparation:

Dissolve the protein in the Alkylation Buffer to a final concentration of 1-10 mg/mL.

If the protein contains disulfide bonds that need to be reduced to expose cysteine

residues, treat with a reducing agent like DTT (10 mM) or TCEP (5 mM) for 1 hour at room

temperature.

Crucially, remove the reducing agent before adding bromoacetyl bromide. This can be

done using a desalting column or dialysis against the Alkylation Buffer.

Alkylation Reaction:

Caution: Bromoacetyl bromide is corrosive and a lachrymator. Handle it in a chemical

fume hood with appropriate personal protective equipment.

Prepare a fresh stock solution of bromoacetyl bromide (e.g., 100 mM) in anhydrous

acetonitrile or DMF immediately before use.
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Add the bromoacetyl bromide stock solution to the protein solution to achieve the

desired molar excess (typically 10- to 100-fold molar excess over the protein or the

specific residue to be modified). Add the reagent dropwise while gently vortexing.

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The

optimal reaction time should be determined empirically.

Quenching the Reaction:

To stop the alkylation reaction, add the Quenching Solution to a final concentration of 10-

20 mM. This will react with any excess bromoacetyl bromide.

Incubate for 15-30 minutes at room temperature.

Removal of Excess Reagent:

Remove unreacted bromoacetyl bromide and the quenching agent by buffer exchange

using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Verification of Alkylation:

Confirm successful alkylation using techniques such as:

Mass Spectrometry: Analyze the intact protein to observe the mass shift corresponding

to the addition of the bromoacetyl group (mass increase of ~120 Da for each

modification).

Peptide Mapping: Digest the modified protein and analyze the peptides by LC-MS/MS to

identify the specific site(s) of modification.

Functional Assay: If the alkylation is expected to alter the protein's activity (e.g., enzyme

inhibition), perform a relevant functional assay.

Application Example: Inhibition of Protein Tyrosine
Phosphatase 1B (PTP1B)
PTP1B is a key negative regulator of the insulin and leptin signaling pathways, and its inhibition

is a therapeutic target for type 2 diabetes and obesity.[2][7] The active site of PTP1B contains a
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highly nucleophilic cysteine residue, making it susceptible to covalent modification by

electrophiles like bromoacetyl bromide.

Protocol for PTP1B Inhibition:

Enzyme and Reagents:

Recombinant human PTP1B

Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT (add fresh)

Substrate: p-nitrophenyl phosphate (pNPP)

Bromoacetyl bromide

Inhibition Assay:

Pre-incubate PTP1B (e.g., 50 nM) with varying concentrations of bromoacetyl bromide
(e.g., 0-100 µM) in the Assay Buffer (without DTT in the pre-incubation step) for 30

minutes at room temperature.

Initiate the phosphatase reaction by adding the pNPP substrate (e.g., 10 mM).

Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm over time.

Determine the IC₅₀ value of bromoacetyl bromide for PTP1B inhibition.

Confirmation of Covalent Modification:

Treat PTP1B with a stoichiometric excess of bromoacetyl bromide as described above.

Remove excess reagent using a desalting column.

Analyze the modified PTP1B by mass spectrometry to confirm the covalent adduction to

the active site cysteine.
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Caption: Experimental workflow for protein alkylation using bromoacetyl bromide.
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Caption: Role of PTP1B in the insulin signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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